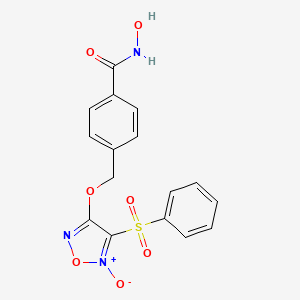
Hdac6-IN-18
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hdac6-IN-18 is a selective inhibitor of histone deacetylase 6 (HDAC6), an enzyme that plays a crucial role in various cellular processes, including gene expression, protein degradation, and cell motility. HDAC6 is predominantly found in the cytoplasm and is involved in the deacetylation of non-histone proteins such as α-tubulin and heat shock protein 90 (HSP90). This compound has shown potential in treating various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Hdac6-IN-18 involves several steps, starting with the preparation of benzohydroxamates, which are selectively inhibiting HDAC6. The synthetic route typically includes the following steps:
Formation of Benzohydroxamate Core: This involves the reaction of benzohydroxamic acid with appropriate reagents to form the core structure.
Functionalization: The core structure is then functionalized with various substituents to enhance selectivity and potency.
Purification: The final compound is purified using chromatographic techniques to obtain this compound in its pure form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to ensure the quality of the final product .
化学反応の分析
Types of Reactions
Hdac6-IN-18 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: Substitution reactions involve replacing one functional group with another to alter the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles are employed to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deacetylated forms .
科学的研究の応用
Hdac6-IN-18 has a wide range of scientific research applications:
Cancer Research: This compound has shown promise in inhibiting the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Neurodegenerative Diseases: The compound has potential therapeutic effects in treating neurodegenerative disorders such as Alzheimer’s and Parkinson’s diseases by enhancing the acetylation of α-tubulin and improving axonal transport.
Inflammatory Conditions: This compound can modulate immune responses and reduce inflammation, making it a potential treatment for autoimmune diseases.
Epigenetic Studies: The compound is used in epigenetic research to study the role of HDAC6 in gene expression and chromatin remodeling.
作用機序
Hdac6-IN-18 exerts its effects by selectively inhibiting HDAC6, leading to increased acetylation of its substrates, such as α-tubulin and HSP90. This inhibition disrupts various cellular processes, including protein degradation, cell motility, and stress responses. The compound’s mechanism of action involves binding to the catalytic domain of HDAC6, preventing it from deacetylating its target proteins .
類似化合物との比較
Similar Compounds
Ricolinostat: Another selective HDAC6 inhibitor with potential therapeutic applications in cancer and neurodegenerative diseases.
Tubastatin A: A potent HDAC6 inhibitor used in research for its neuroprotective and anti-inflammatory properties.
ACY-1215: A selective HDAC6 inhibitor with applications in cancer therapy.
Uniqueness of Hdac6-IN-18
This compound stands out due to its irreversible inhibition of HDAC6, providing prolonged effects compared to reversible inhibitors. This unique property makes it a valuable tool in research and potential therapeutic applications .
特性
分子式 |
C16H13N3O7S |
|---|---|
分子量 |
391.4 g/mol |
IUPAC名 |
4-[[4-(benzenesulfonyl)-5-oxido-1,2,5-oxadiazol-5-ium-3-yl]oxymethyl]-N-hydroxybenzamide |
InChI |
InChI=1S/C16H13N3O7S/c20-14(17-21)12-8-6-11(7-9-12)10-25-15-16(19(22)26-18-15)27(23,24)13-4-2-1-3-5-13/h1-9,21H,10H2,(H,17,20) |
InChIキー |
CKHUIFFTCIFDOH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=[N+](ON=C2OCC3=CC=C(C=C3)C(=O)NO)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![dicopper;disodium;4-oxido-7-[[5-oxido-6-[(2-oxido-5-sulfamoylphenyl)diazenyl]-7-sulfonatonaphthalen-2-yl]amino]-3-[(2-oxido-5-sulfamoylphenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B12384119.png)
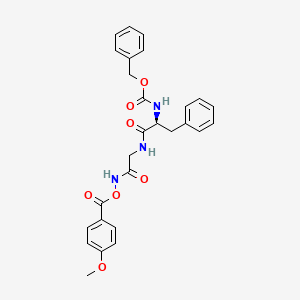
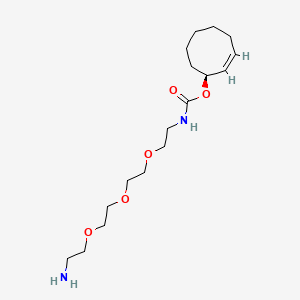

![4-[4-[(cyclopropyl-methyl-oxo-λ6-sulfanylidene)amino]-6-[(3R)-3-methylmorpholin-4-yl]pyrimidin-2-yl]pyridin-2-amine](/img/structure/B12384150.png)

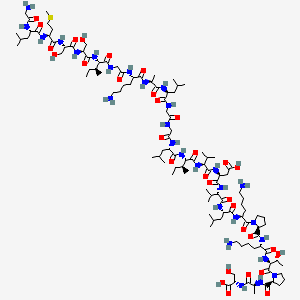
![[(9R,10R,11R)-3-hydroxy-4,5,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] (E)-2-methylbut-2-enoate](/img/structure/B12384167.png)
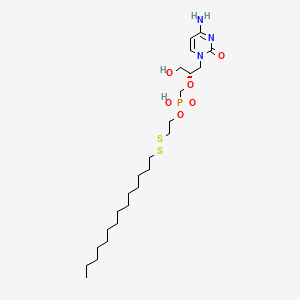
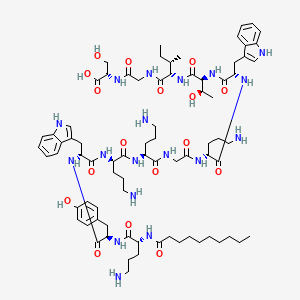
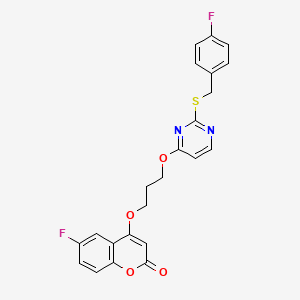
![2-[(E)-2-[(3E)-3-[(2Z)-2-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-2-ylidene]ethylidene]cyclohexen-1-yl]ethenyl]-1,3,3-trimethylindol-1-ium-5-sulfonate](/img/structure/B12384194.png)


